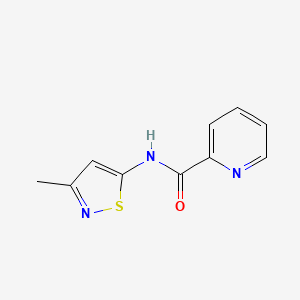

N-(3-methylisothiazol-5-yl)picolinamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXWDMETIHYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(3-methylisothiazol-5-yl)picolinamide interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be involved in the bioactivation process mediated by cytochrome P450 enzymes, including cytochrome P450 3A4, 1A2, and 2D6 in humans, and cytochrome P450 2A2, 3A1, and 3A2 in rats. This interaction suggests that this compound may play a role in drug metabolism and detoxification processes.

Cellular Effects

The effects of this compound on cells and cellular processes are not fully understood yet. It is known that the compound can influence cell function through its interactions with various biomolecules. For example, it has been shown to exhibit high in vitro NADPH-dependent covalent binding to microsomal proteins, which could potentially impact cellular signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its bioactivation to a chemically reactive intermediate. This process is mediated by cytochrome P450 enzymes and results in the formation of a glutathione conjugate. The glutathione conjugation occurs on the 4-C position of the isothiazole ring. This mechanism of bioactivation via sulfur oxidation followed by glutathione attack at the 4-position with subsequent loss of water results in the formation of the glutathione conjugate.

Biological Activity

N-(3-methylisothiazol-5-yl)picolinamide (MI-PAM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9N3OS

- Molecular Weight : 219.26 g/mol

- Purity : Typically around 95% .

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. Key aspects include:

- Bioactivation : The compound undergoes bioactivation mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP1A2, and CYP2D6 in humans, and CYP2A2, CYP3A1, and CYP3A2 in rats. This process leads to the formation of reactive intermediates that can bind covalently to cellular macromolecules .

- Covalent Binding : MI-PAM demonstrates high in vitro NADPH-dependent covalent binding to microsomal proteins, indicating its potential to influence cellular functions through protein modification .

Antimicrobial Activity

Research has shown that isothiazolinones, including MI-PAM, possess significant antimicrobial properties. For instance:

- Antifungal and Antibacterial Effects : Studies have indicated that isothiazolinones exhibit strong antifungal and antibacterial activities against various pathogens. MI-PAM's structural analogs have been tested against Escherichia coli and Aspergillus niger, showing effective minimum inhibitory concentrations (MIC) .

Cytotoxicity Studies

Recent investigations have highlighted the cytotoxic potential of MI-PAM on human cell lines:

- Cell Viability : In vitro studies using HepG2 liver cells revealed that MI-PAM can induce cellular death and activate pro-inflammatory responses. This suggests a dual role where it may act as both an antimicrobial agent and a potential cytotoxic compound .

- Glutathione Metabolism : Research indicates that MI-PAM affects glutathione metabolism in liver cells, which could lead to oxidative stress and cellular damage .

Case Studies

Several case studies have documented the effects of this compound:

- Study on HepG2 Cells :

- Antimicrobial Efficacy Against Fungi :

Table 1: Minimum Inhibitory Concentrations (MIC) of Isothiazolinones

| Compound | MIC against E. coli (µg/mL) | MIC against A. niger (µg/mL) |

|---|---|---|

| This compound | 41 | <1 |

| Methylisothiazolinone (MI) | 245 | <1 |

| Methylchloroisothiazolinone (MCI) | 0.5 | <1 |

Table 2: Cytotoxic Effects on HepG2 Cells

| Concentration (µM) | Cell Viability (%) | Morphological Changes Observed |

|---|---|---|

| 10 | 90 | None |

| 50 | 60 | Mild necrosis |

| 100 | 30 | Severe necrosis |

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-methylisothiazol-5-yl)picolinamide has been identified as a significant compound in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition is vital for treating various diseases, including cancer and autoimmune disorders.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases, such as Bruton's tyrosine kinase (BTK) and Spleen Tyrosine Kinase (SYK). Inhibitors of these kinases are being investigated for their potential to treat conditions like lymphoma, inflammatory diseases, and autoimmune disorders .

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Studies suggest that it may enhance synaptic density and plasticity, which are critical for cognitive function and memory retention. This application is particularly relevant for conditions such as Alzheimer's disease .

Biochemical Applications

This compound's biochemical properties make it a candidate for further exploration in drug formulation and development.

Allosteric Modulation

Research has shown that derivatives of this compound can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological conditions, and allosteric modulation can lead to therapeutic effects without the side effects associated with direct agonists or antagonists .

Pain Management

The compound has demonstrated efficacy in preclinical models for pain management. For instance, certain derivatives have shown robust activity against persistent pain models, indicating potential applications in analgesic formulations .

Material Science Applications

In addition to its medicinal uses, this compound is being researched for its potential applications in material science.

Biocide Properties

The compound exhibits biocidal properties, making it suitable for use as a preservative in various consumer products, including personal care items and household cleaners. Its efficacy against microbial growth can help prolong the shelf life of these products .

Polymer Chemistry

The incorporation of this compound into polymer matrices is being explored to enhance the antimicrobial properties of materials used in medical devices and packaging .

Case Study: Inhibition of Bruton's Tyrosine Kinase

A study highlighted the effectiveness of this compound derivatives as reversible inhibitors of BTK, showing promise in treating B-cell malignancies and autoimmune diseases . The study documented pharmacokinetic profiles that support further clinical development.

Case Study: Pain Management Efficacy

In another investigation, derivatives of this compound were tested in a formalin model of persistent pain, demonstrating significant analgesic effects correlated with receptor occupancy levels in the central nervous system . This suggests a potential pathway for developing new pain relief medications.

Comparison with Similar Compounds

Key Observations :

- Compound D () shares the N-(3-methylisothiazol-5-yl) group but replaces picolinamide with a benzooxazole-acetamide moiety. This substitution correlates with FoxO1 activation, indicating that the acetamide group may enhance nuclear receptor targeting.

- The thiadiazol-5-amine analog () demonstrates that replacing isothiazole with thiadiazole retains antiparasitic activity, suggesting heterocycle flexibility in macrocyclic targeting.

- Compound 3b () highlights the role of picolinamide in coordination chemistry, though its aminophenyl substituent diverges from the methylisothiazole group in the target compound.

Key Observations :

- Picolinamide derivatives (e.g., 3b ) are synthesized via standard peptide coupling reagents like TBTU, which may apply to the target compound.

- Thiadiazole analogs () utilize cyclocondensation reactions, contrasting with the target compound’s likely amide bond formation.

2.3. Structure-Activity Relationship (SAR) Trends

- Heterocycle Substitution :

- Amide vs. Acetamide Linkers :

- Picolinamide’s rigid pyridine ring (target compound) could favor π-stacking interactions, whereas Compound D ’s flexible acetamide linker may optimize FoxO1 binding.

Q & A

Q. What synthetic strategies are effective for synthesizing N-(3-methylisothiazol-5-yl)picolinamide?

The synthesis of this compound typically involves coupling reactions between picolinic acid derivatives and functionalized isothiazole moieties. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxylic acid group of picolinic acid for nucleophilic attack by the amine group of 3-methylisothiazol-5-amine .

- Controlled reaction conditions : Maintain temperatures between 0–5°C during activation to minimize side reactions, and use anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis .

- Purification : Employ column chromatography or recrystallization to isolate the product, followed by analytical validation via HPLC (≥95% purity) .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the isothiazole ring protons typically resonate at δ 6.8–7.2 ppm in DMSO-d₆, while the picolinamide carbonyl appears near δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., [M+H]⁺ calculated for C₁₀H₉N₃OS: 235.04) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL to verify stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize anti-inflammatory activity?

- Substituent positioning : Analogous studies on N-(2-morpholinopyrimidin-5-yl)picolinamide show that the spatial arrangement of substituents (e.g., morpholine at position 5 vs. 4) significantly impacts enzyme inhibition. Apply similar positional isomerism strategies to the methylisothiazole group .

- Enzyme inhibition assays : Measure IC₅₀ values against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) using ELISA or fluorometric assays. Compare results with control compounds lacking the methylisothiazole moiety .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 active sites, focusing on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr385 .

Q. How should discrepancies in reported biological activity data be addressed?

- Standardize assay conditions : Variability in MIC values (e.g., for antimicrobial activity) may arise from differences in bacterial strains or culture media. Use CLSI guidelines for consistent MIC testing .

- Cross-validate mechanisms : If anticancer activity conflicts across studies, combine apoptosis assays (flow cytometry with Annexin V/PI staining) and kinase profiling (e.g., KinomeScan) to confirm target specificity .

- Control for metabolic stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to rule out rapid degradation as a confounding factor .

Q. What mechanistic pathways underlie its potential anticancer effects?

- Receptor antagonism : Structural analogs like STA-5312 (a related isothiazole-picolinamide) inhibit tubulin polymerization, disrupting mitosis in cancer cells. Evaluate tubulin-binding affinity via competitive assays with colchicine .

- Adenosine receptor modulation : this compound may act as an adenosine A₂A receptor inverse agonist, reducing cAMP production in tumor microenvironments. Use cAMP ELISA kits to quantify inhibition in A₂A-transfected HEK293 cells .

- Apoptosis induction : Perform caspase-3/7 activation assays and mitochondrial membrane potential measurements (JC-1 dye) to confirm programmed cell death pathways .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on enzyme inhibition potency?

- Kinetic vs. endpoint assays : Discrepancies in IC₅₀ values may arise from assay design. Compare time-dependent (e.g., pre-incubation with enzyme) and endpoint measurements to identify time-sensitive inhibition .

- Crystallographic validation : If computational predictions conflict with experimental data, resolve the co-crystal structure of the compound bound to the target enzyme (e.g., COX-2) to identify unmodeled interactions .

Q. What strategies mitigate variability in synthetic yields?

- Optimize coupling reagents : Replace traditional carbodiimides with newer activators like HATU or PyBOP to improve amidation efficiency .

- Monitor reaction progress : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.